molecular formula C21H26N4O2 B10806332 2-(4-benzylpiperazin-1-yl)-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide

2-(4-benzylpiperazin-1-yl)-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide

Cat. No.: B10806332
M. Wt: 366.5 g/mol
InChI Key: HORJRNMLGGPFOM-XLNRJJMWSA-N
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Description

2-(4-benzylpiperazin-1-yl)-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide is a complex organic compound that features a piperazine ring substituted with a benzyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Acetamide Formation: The acetamide moiety is introduced by reacting the benzylpiperazine with chloroacetyl chloride.

    Schiff Base Formation: Finally, the compound is formed by reacting the acetamide derivative with 2-hydroxybenzaldehyde under acidic conditions to form the Schiff base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The Schiff base moiety can interact with metal ions, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-benzylpiperazin-1-yl)acetamide: Lacks the Schiff base moiety, potentially altering its reactivity and applications.

    N-(2-hydroxyphenyl)acetamide: Lacks the piperazine ring, affecting its biological activity and chemical properties.

Uniqueness

2-(4-benzylpiperazin-1-yl)-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide is unique due to the combination of the piperazine ring, benzyl group, and Schiff base moiety, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C21H26N4O2/c1-17(19-9-5-6-10-20(19)26)22-23-21(27)16-25-13-11-24(12-14-25)15-18-7-3-2-4-8-18/h2-10,26H,11-16H2,1H3,(H,23,27)/b22-17-

InChI Key

HORJRNMLGGPFOM-XLNRJJMWSA-N

Isomeric SMILES

C/C(=N/NC(=O)CN1CCN(CC1)CC2=CC=CC=C2)/C3=CC=CC=C3O

Canonical SMILES

CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3O

Origin of Product

United States

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